molecular formula C6H6ClNO3S B1370915 6-Methoxypyridine-3-sulfonyl chloride CAS No. 312300-42-8

6-Methoxypyridine-3-sulfonyl chloride

Cat. No. B1370915
CAS RN: 312300-42-8
M. Wt: 207.64 g/mol
InChI Key: OMLIVJOTRYWHNY-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S . It has a molecular weight of 207.64 g/mol . The IUPAC name for this compound is 6-methoxypyridine-3-sulfonyl chloride .


Molecular Structure Analysis

The InChI string for 6-Methoxypyridine-3-sulfonyl chloride is InChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 . The Canonical SMILES string is COC1=NC=C(C=C1)S(=O)(=O)Cl .


Physical And Chemical Properties Analysis

6-Methoxypyridine-3-sulfonyl chloride has a molecular weight of 207.64 g/mol . It has a computed XLogP3-AA value of 1.2, which gives an indication of its hydrophilicity and thus its solubility in water and organic solvents . It has a topological polar surface area of 64.6 Ų . The compound is a low melting crystalline solid .

Scientific Research Applications

Synthesis of Fused Dihydropyrimidinones

6-Methoxypyridine-3-sulfonyl chloride has been utilized as an ionic liquid in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This process, known as the Biginelli reaction, involves the one-pot three-component condensation of 6-methoxy-1-tetralone, arylaldehydes, and urea/thiourea under solvent-free conditions. The reaction is characterized by its efficiency, recyclability, and the production of analytically pure products within 10–20 minutes in excellent yields (Velpula et al., 2015).

Development of Antimicrobial Agents

This chemical has been part of the synthesis and study of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their derivatives, showcasing reactivities towards nitrogen nucleophiles. Certain derivatives were found to exhibit significant antibacterial activities against common pathogens like E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The structure and reactivity of these compounds were determined using various spectroscopic techniques (Mohamed, 2007).

Sulfonylation in Gossypol Synthesis

The compound has also been utilized in the stepwise sulfonylation of gossypol with tosyl chloride. This process involves using 4-methoxypyridine N-oxide and triethylamine as catalysts, allowing for selective tosylation to obtain 7,7′-ditosyloxygossypol. The study of gossypol's hydroxyl groups tosylation using spectroscopic methods such as HPLC, FT-IR, and UV-Vis spectroscopy was a critical part of this research (Dykun et al., 2021).

Catalytic Applications

Additionally, 6-Methoxypyridine-3-sulfonyl chloride has been identified in the preparation of N-sulfonic acid poly(4-vinylpyridinium) chloride. This substance has been employed as a catalyst for the efficient preparation and deprotection of 1,1-diacetates at room temperature and neat condition. The catalyst's reusability and recovery for several times add to its significance in catalytic applications (Shirini & Goli Jolodar, 2012).

Safety and Hazards

6-Methoxypyridine-3-sulfonyl chloride is classified as causing severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

properties

IUPAC Name

6-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLIVJOTRYWHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625047
Record name 6-Methoxypyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312300-42-8
Record name 6-Methoxy-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312300-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYPYRIDINE-3-SULPHONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Amino-2-methoxypyridine (1.24 g) was dissolved in acetic acid (8.3 mL), and the mixture was stirred under ice-cooling. Concentrated hydrochloric acid (8.3 mL) was added, and an aqueous solution (5 mL) of sodium nitrite (689 mg) was added dropwise over 15 min while keeping the inside temperature at not higher than 10° C. The reaction mixture was stirred for 10 min, and gradually added at 5° C. to a mixture of cuprous chloride (280 mg) and acetic acid (17 ml) saturated in advance with sulfur dioxide gas. The mixture was allowed to gradually warm to room temperature until the generation of gas stopped. The reaction mixture was concentrated to about 5 mL under reduced pressure, and the precipitate was collected by filtration to give the title compound (yield 1.0 g, 51%) as crude crystals. This compound was used for the next reaction without purification.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
280 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
solvent
Reaction Step Four
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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